molecular formula C16H26Cl3N3O3 B13764658 1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene CAS No. 68318-38-7

1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene

Cat. No.: B13764658
CAS No.: 68318-38-7
M. Wt: 414.8 g/mol
InChI Key: YVWFFAAZXOIGDJ-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene is a chlorinated alkene derivative featuring three morpholino groups and three chlorine atoms on a butene backbone. The morpholino substituents (4-morpholinyl) are heterocyclic amine moieties known for enhancing solubility and stability in organic solvents, while the trichloro configuration may influence reactivity, particularly in dehydrochlorination or nucleophilic substitution reactions.

Properties

CAS No.

68318-38-7

Molecular Formula

C16H26Cl3N3O3

Molecular Weight

414.8 g/mol

IUPAC Name

4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine

InChI

InChI=1S/C16H26Cl3N3O3/c17-13(14(15(18)19)20-1-7-23-8-2-20)16(21-3-9-24-10-4-21)22-5-11-25-12-6-22/h13,16H,1-12H2

InChI Key

YVWFFAAZXOIGDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(C(=C(Cl)Cl)N2CCOCC2)Cl)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine typically involves the reaction of morpholine with a chlorinated precursor. One common method involves the reaction of morpholine with 1,1,3-trichloro-1-butene-2,4,4-triyl, which results in the formation of the desired compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .

Scientific Research Applications

4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chlorinated Alkenes and Halogenated Derivatives

  • Unlike 1,1,3-trichloro-2,4,4-tris(4-morpholino)-1-butene, chloroform lacks functional groups for further derivatization, making it less versatile in synthetic applications. Its primary use is as a solvent or intermediate in fluorocarbon production .
  • 1-(3,4-Methylenedioxyphenyl)-4-morpholino-1-buten-3-one (CAS 66596-42-7): This compound shares a butenone backbone with a morpholino group but differs in functionalization. Its molecular formula (C15H17NO4) and molar mass (275.3 g/mol) contrast with the target compound’s higher molecular complexity due to trichloro and tris-morpholino substitutions .

Morpholino-Functionalized Compounds

  • Bis(morpholino-1,3,5-triazine) Derivatives: These compounds, such as 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid, feature morpholino groups on a triazine core. The triazine backbone enables robust π-π stacking and hydrogen bonding, useful in materials science or drug design. However, the absence of chlorine atoms limits their reactivity compared to the target compound .
  • Synthesis Methods: The preparation of morpholino-triazine derivatives often involves coupling agents like triphosgene and bases (e.g., Et3N), followed by stepwise functionalization . In contrast, the synthesis of this compound likely requires halogenation and morpholino-group introduction in a single or tandem reaction, posing greater synthetic challenges.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molar Mass (g/mol) Notable Properties/Applications
This compound C16H24Cl3N3O3 Trichloro, tris(4-morpholino) ~408.7 (estimated) High stability; potential in polymer or agrochemical synthesis
1-(3,4-Methylenedioxyphenyl)-4-morpholino-1-buten-3-one C15H17NO4 Morpholino, ketone, aryl 275.3 Bioactive applications (e.g., kinase inhibition)
Trichloromethane CHCl3 Trichloro 119.4 Volatile solvent; limited reactivity
Bis(morpholino-triazine) derivative C20H26N6O5 Morpholino, triazine, urea ~430.5 Materials science; drug candidate scaffolds

Research Findings and Key Observations

Reactivity: The trichloro groups in the target compound may facilitate elimination or substitution reactions, akin to trichloroacetone (CAS 921-03-9), which undergoes rapid hydrolysis . However, the bulky tris-morpholino groups likely sterically hinder such reactions, increasing stability.

Solubility: Morpholino substituents enhance solubility in polar aprotic solvents (e.g., THF, DCM), similar to bis(morpholino-triazine) derivatives . This property is advantageous for solution-phase synthesis.

Thermal Stability : Chlorinated alkenes like trichloro(phenyl)silane (CAS 98-13-5) exhibit high thermal resistance (>480 minutes penetration time in protective gear testing) . The target compound’s stability may align with this trend, though experimental validation is needed.

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